Cas no 941985-79-1 (4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-2-(1H-indol-3-yl)ethylbenzamide)

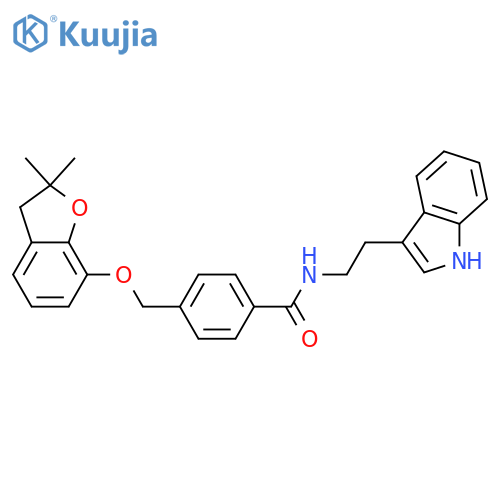

941985-79-1 structure

商品名:4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-2-(1H-indol-3-yl)ethylbenzamide

CAS番号:941985-79-1

MF:C28H28N2O3

メガワット:440.533527374268

CID:6577978

4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-2-(1H-indol-3-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-2-(1H-indol-3-yl)ethylbenzamide

- 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide

-

- インチ: 1S/C28H28N2O3/c1-28(2)16-21-6-5-9-25(26(21)33-28)32-18-19-10-12-20(13-11-19)27(31)29-15-14-22-17-30-24-8-4-3-7-23(22)24/h3-13,17,30H,14-16,18H2,1-2H3,(H,29,31)

- InChIKey: IWYLVTJMUMCMTI-UHFFFAOYSA-N

- ほほえんだ: C(NCCC1C2=C(NC=1)C=CC=C2)(=O)C1=CC=C(COC2=C3OC(C)(C)CC3=CC=C2)C=C1

4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-2-(1H-indol-3-yl)ethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2205-0447-4mg |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2205-0447-10mg |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2205-0447-20μmol |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2205-0447-2mg |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2205-0447-15mg |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2205-0447-25mg |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2205-0447-1mg |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2205-0447-40mg |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2205-0447-3mg |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2205-0447-5mg |

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[2-(1H-indol-3-yl)ethyl]benzamide |

941985-79-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-2-(1H-indol-3-yl)ethylbenzamide 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

941985-79-1 (4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-2-(1H-indol-3-yl)ethylbenzamide) 関連製品

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量